N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide
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Overview
Description
“N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are hybrid nuclei made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of triazolothiadiazines involves various synthetic approaches . For instance, one method involves the reaction of Schiff’s bases with ethyl chloroacetate in the presence of sodium . Another method involves the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid (H2SO4 or MeSO3H), forming 1-methylsulfanyl-2-benzazepines .Molecular Structure Analysis
Triazolothiadiazines have a core structure that can manifest substituents in defined three-dimensional representations . They have four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis
Triazolothiadiazines undergo various chemical reactions. For instance, 4-aryl-2-methylbutan-2-ols substituted with methoxy or methylenedioxy groups undergo the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid (H2SO4 or MeSO3H) forming 1-methylsulfanyl-2-benzazepines .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolothiadiazines can vary depending on their specific structure and substituents. For instance, some triazolothiadiazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Mechanism of Action
Target of Action
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including carbonic anhydrase , cholinesterase , and alkaline phosphatase . They also exhibit anti-lipase activity and function as aromatase inhibitors . In addition, they have been found to inhibit PARP-1 and EGFR .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, its inhibition of PARP-1 and EGFR has been associated with anti-cancer effects . The compound’s ability to form specific interactions with different target receptors is attributed to its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, its inhibition of carbonic anhydrase can disrupt the balance of pH in the body . Its anti-lipase activity can affect lipid metabolism . As an aromatase inhibitor , it can influence the biosynthesis of estrogens .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of PARP-1 and EGFR has been associated with the induction of apoptosis in cancer cells . It has also been found to exhibit significant anti-inflammatory activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s interaction with carbonic anhydrase . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can influence the compound’s metabolism and hence its efficacy and potential for side effects.
Safety and Hazards
Future Directions
Triazolothiadiazines have profound importance in drug design, discovery, and development . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c1-2-3-4-7(14)10-8-11-12-9-13(8)5-6-15-9/h2-6H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXBACLKCIMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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